molecular formula C15H20F2N2O2 B3013419 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide CAS No. 2094831-51-1

2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide

Cat. No. B3013419
CAS RN: 2094831-51-1
M. Wt: 298.334
InChI Key: XQNKLIRNYDGOPK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide, also known as JNJ-47965567, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its potential use in treating various diseases.

Mechanism of Action

2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit CDKs, which play a critical role in cell cycle regulation and are often overexpressed in cancer cells. 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide also inhibits HDACs, which are involved in epigenetic regulation and have been implicated in various diseases, including cancer and neurodegenerative disorders. In addition, 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide inhibits PI3Ks, which are involved in cell signaling and have been implicated in various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is likely due to its inhibitory activity against CDKs and HDACs. In addition, 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of immune cells, which is likely due to its inhibitory activity against PI3Ks.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide has several advantages for use in lab experiments. It has high potency and selectivity against its targets, which allows for more precise and specific experiments. It also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one limitation of 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for research on 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Another potential application is in the treatment of inflammatory disorders, where it has been shown to inhibit immune cell proliferation and migration. Additionally, 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide may have potential applications in the treatment of neurodegenerative disorders, where HDACs have been implicated in disease pathology. Further research is needed to fully understand the potential applications of 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2,4-difluoropyridine with cyclopentanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with 2-methoxyethylamine to form the intermediate compound, which is further reacted with benzyl chloroformate to obtain the final product.

Scientific Research Applications

2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide has shown potent inhibitory activity against various targets, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and phosphoinositide 3-kinases (PI3Ks).

properties

IUPAC Name

2,4-difluoro-N-[[1-(2-methoxyethyl)cyclopentyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-21-9-7-15(5-2-3-6-15)10-19-14(20)12-11(16)4-8-18-13(12)17/h4,8H,2-3,5-7,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNKLIRNYDGOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCC1)CNC(=O)C2=C(C=CN=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide

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